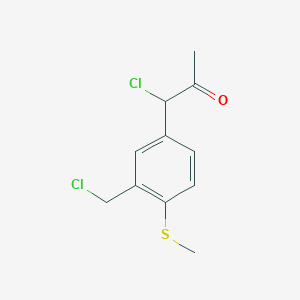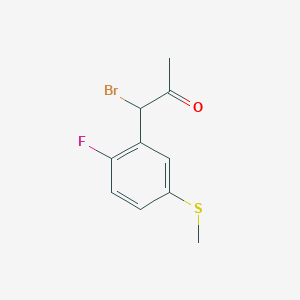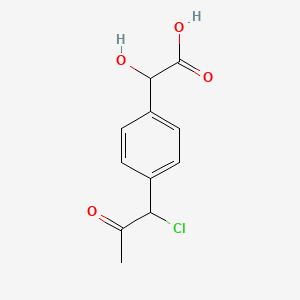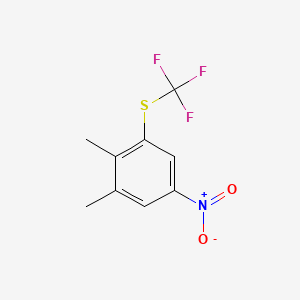
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a suitable phenyl derivative, followed by the introduction of the methylthio group and subsequent chloromethylation. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or the chlorine atoms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C11H12Cl2OS |
|---|---|
分子量 |
263.2 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3 |
InChI 键 |
MDEAVDFKYVJOMU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)










